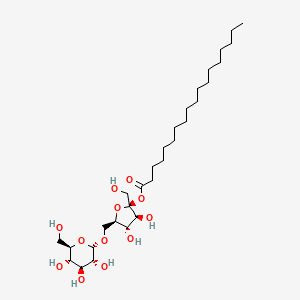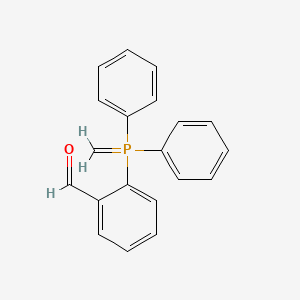![molecular formula C13H18BF3O3 B7933961 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid](/img/structure/B7933961.png)
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid is a complex organic compound that features a borinic acid functional group. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydroxy-substituted butyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable hydroxy-substituted butyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are precisely controlled. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency. Purification processes, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the borinic acid group to borane or other reduced forms.
Substitution: The hydroxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borane derivatives. Substitution reactions can result in a variety of new compounds with modified functional groups.
科学研究应用
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism by which (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid exerts its effects involves interactions with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it a useful tool in studying enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and hydroxy-substituted butyl groups, making it less reactive in certain contexts.
Trifluoromethylphenylboronic Acid: Similar in structure but lacks the hydroxy-substituted butyl group, affecting its chemical properties.
Hydroxybutylboronic Acid: Contains the hydroxy-substituted butyl group but lacks the trifluoromethylphenyl group, resulting in different reactivity.
Uniqueness
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both the trifluoromethyl and hydroxy-substituted butyl groups allows for a broader range of chemical reactions and applications compared to similar compounds.
属性
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3O3/c1-11(2,18)12(3,4)20-14(19)10-7-5-9(6-8-10)13(15,16)17/h5-8,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWYMBSUAYBMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-[(4R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B7933896.png)

![[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate](/img/structure/B7933910.png)









